Functional Mu-2 Agonist/Mu-1 Antagonist Profile: HPA Axis Stimulation Versus DAMGO
Trimu 5 was directly compared to DAMGO in conscious, unrestrained male Sprague-Dawley rats to determine which mu receptor subtype mediates stimulation of the hypothalamo-pituitary-adrenal (HPA) axis [1]. Trimu 5 (50 μg i.c.v.) produced a sustained 3-hour elevation of plasma corticosterone, peaking at 30 minutes with a level of 19.7 ± 1.4 μg/dl [2]. The response was blocked by pretreatment with β-funaltrexamine (β-FNA, 20 μg i.c.v.), an irreversible mu antagonist, but was completely unaffected by naloxonazine (20 mg/kg i.v.), a mu-1-selective antagonist [3]. DAMGO similarly elevated plasma corticosterone and was also blocked by β-FNA but not naloxonazine, confirming that its HPA effect is mediated through mu-2 receptors [4]. However, unlike DAMGO—which is a full mu-1 and mu-2 agonist—Trimu 5 possesses mu-1 antagonist activity, meaning it can simultaneously block mu-1-mediated supraspinal analgesic effects while activating mu-2-mediated HPA stimulation [5]. This dual functional selectivity cannot be achieved with DAMGO or any other standard mu agonist.
| Evidence Dimension | Plasma corticosterone elevation (HPA axis stimulation) at 30 min post i.c.v. administration |
|---|---|
| Target Compound Data | Trimu 5 (50 μg i.c.v.): peak plasma CS = 19.7 ± 1.4 μg/dl at 30 min; blocked by β-FNA; unaffected by naloxonazine |
| Comparator Or Baseline | DAMGO (dose-range i.c.v.): also elevated plasma CS; blocked by β-FNA; unaffected by naloxonazine. However, DAMGO acts as a full mu-1/mu-2 agonist, whereas Trimu 5 is a mu-1 antagonist. |
| Quantified Difference | Both compounds stimulate CS via mu-2 receptors (blocked by β-FNA, insensitive to naloxonazine), but Trimu 5 additionally antagonizes mu-1 receptors at supraspinal sites (see Evidence Item 2), a property absent in DAMGO. |
| Conditions | Conscious, unrestrained, chronically catheterized male Sprague-Dawley rats; serial blood sampling; i.c.v. administration via cannula; β-FNA pretreatment 18 h prior; naloxonazine pretreatment 18 h prior |
Why This Matters
Trimu 5 enables simultaneous mu-2 receptor activation and mu-1 receptor blockade, a unique tool for researchers who need to dissect mu-2-specific HPA responses without confounding mu-1 agonism—a capability unavailable with DAMGO or morphine.
- [1] Eisenberg RM. TRIMU-5, a mu 2-opioid receptor agonist, stimulates the hypothalamo-pituitary-adrenal axis. Pharmacol Biochem Behav. 1994 Apr;47(4):943-6. doi: 10.1016/0091-3057(94)90300-x. View Source
- [2] Eisenberg RM. TRIMU-5, a mu 2-opioid receptor agonist, stimulates the hypothalamo-pituitary-adrenal axis. Pharmacol Biochem Behav. 1994 Apr;47(4):943-6. doi: 10.1016/0091-3057(94)90300-x. View Source
- [3] Eisenberg RM. TRIMU-5, a mu 2-opioid receptor agonist, stimulates the hypothalamo-pituitary-adrenal axis. Pharmacol Biochem Behav. 1994 Apr;47(4):943-6. doi: 10.1016/0091-3057(94)90300-x. View Source
- [4] Eisenberg RM. TRIMU-5, a mu 2-opioid receptor agonist, stimulates the hypothalamo-pituitary-adrenal axis. Pharmacol Biochem Behav. 1994 Apr;47(4):943-6. doi: 10.1016/0091-3057(94)90300-x. View Source
- [5] Tive LA, Pick CG, Paul D, Roques BP, Gacel GA, Pasternak GW. Analgesic potency of TRIMU-5: a mixed mu 2 opioid receptor agonist/mu 1 opioid receptor antagonist. Eur J Pharmacol. 1992 Jun 5;216(2):249-55. doi: 10.1016/0014-2999(92)90367-d. View Source
